molecular formula C10H18N2O2 B13952635 6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid

6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B13952635
M. Wt: 198.26 g/mol
InChI Key: LNIIZFBKFIANDW-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)-6-azaspiro[34]octane-2-carboxylic acid is a unique compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then further reacted with ethyl chloroformate to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.4]octane: Shares the spirocyclic core but lacks the aminoethyl and carboxylic acid groups.

    6-Azaspiro[3.4]octane-2-carboxylic acid: Similar structure but without the aminoethyl group.

Uniqueness

6-(2-Aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to the presence of both the aminoethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

6-(2-aminoethyl)-6-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C10H18N2O2/c11-2-4-12-3-1-10(7-12)5-8(6-10)9(13)14/h8H,1-7,11H2,(H,13,14)

InChI Key

LNIIZFBKFIANDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)C(=O)O)CCN

Origin of Product

United States

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